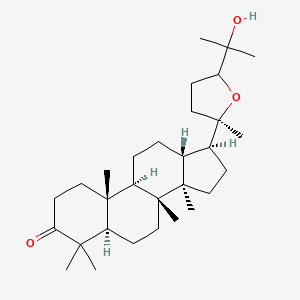

![molecular formula C14H17ClN2O B565002 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4 CAS No. 1215752-28-5](/img/structure/B565002.png)

4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4

描述

“4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4” is a biochemical used for proteomics research . It is also known as an intermediate in the preparation of labeled Cletoquine Oxalate and Chloroquine .

Synthesis Analysis

The synthesis of similar 7-chloro-4-aminoquinoline derivatives has been achieved by a nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates are then treated with substituted aromatic/heteroaromatic aldehydes to produce the corresponding Schiff bases .Molecular Structure Analysis

The molecular formula of “4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4” is C14H13D4ClN2O, and it has a molecular weight of 268.78 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include nucleophilic aromatic substitution and the formation of Schiff bases .Physical And Chemical Properties Analysis

The compound is solid in form . More specific physical and chemical properties such as solubility, melting point, etc., are not available in the retrieved resources.科学研究应用

Antimicrobial Activity

The synthesis of novel 7-chloro-4-aminoquinoline derivatives, including 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4, has been explored for their antimicrobial potential . These compounds were efficiently synthesized via nucleophilic aromatic substitution reactions. Antimicrobial tests revealed that some of these derivatives displayed significant activity against bacteria, with MIC (minimum inhibitory concentration) values ranging from 1.5 to 12.5 µg/mL. However, they did not exhibit antifungal activity. The length of the carbon-chain linker and electronic properties of the compounds play a crucial role in determining their biological activity.

Pharmaceutical Standard

2-[(7-Chloro-4-quinolinyl)amino]pentylamine: (BP reference standard) serves as a pharmaceutical primary standard. It is used for the precise determination of the analyte in pharmaceutical formulations and biological samples using various analytical techniques .

Bioactive Compound Design

The 4-aminoquinoline nucleus is ubiquitous in nature and has been utilized in designing bioactive compounds. Researchers have explored its potential in areas such as anti-virulence, antimalarial, anti-leishmanial, anti-platelet aggregation, anti-viral, anti-inflammatory, immune-modulatory, and anticancer activities .

Schiff Bases Derivatives

Schiff bases, including those derived from 7-chloro-4-aminoquinolines, are well-established for their biocidal activity. These compounds have been studied extensively for their antibacterial, antifungal, and antiviral properties .

Overlaps with Malaria Research

The geographical overlap between malaria and other infectious diseases has led to the exploration of amino-quinoline moieties in developing new antimicrobial agents. Compounds containing Schiff bases of 7-chloro-4-aminoquinolines may hold promise in this context .

作用机制

Target of Action

The primary target of 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4, a derivative of 7-chloro-4-aminoquinoline, is likely to be similar to that of other 4-aminoquinoline compounds . These compounds are known to target the heme polymerase enzyme in the malaria parasite Plasmodium falciparum . This enzyme plays a crucial role in the parasite’s survival by detoxifying the heme released during hemoglobin digestion .

Mode of Action

The compound’s interaction with its target is likely to involve the inhibition of heme polymerase, thereby preventing the detoxification of heme . This leads to an accumulation of toxic heme within the parasite, which can cause its death .

Biochemical Pathways

The affected pathway is the heme detoxification pathway in the malaria parasite. By inhibiting heme polymerase, the compound disrupts this pathway and prevents the conversion of toxic heme into non-toxic hemozoin . The downstream effect is the accumulation of toxic heme, leading to the death of the parasite .

Pharmacokinetics

It can be inferred that like other 4-aminoquinoline compounds, it may have good oral bioavailability and distribution in body tissues

Result of Action

The molecular effect of the compound’s action is the inhibition of heme polymerase, leading to disruption of heme detoxification . The cellular effect is the death of the malaria parasite due to the accumulation of toxic heme .

Action Environment

For example, the compound’s activity could be influenced by the pH of the parasite’s digestive vacuole, where heme detoxification occurs

属性

IUPAC Name |

4-[(7-chloroquinolin-4-yl)amino]-1,1,2,2-tetradeuteriopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O/c1-10(3-2-8-18)17-13-6-7-16-14-9-11(15)4-5-12(13)14/h4-7,9-10,18H,2-3,8H2,1H3,(H,16,17)/i2D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZUKCXDUDOUBKN-IJPFRAOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCO)NC1=C2C=CC(=CC2=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C([2H])([2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

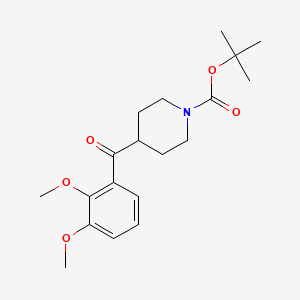

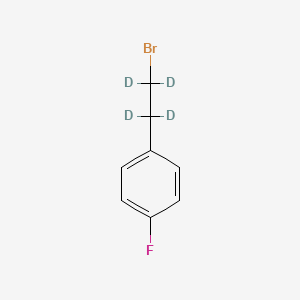

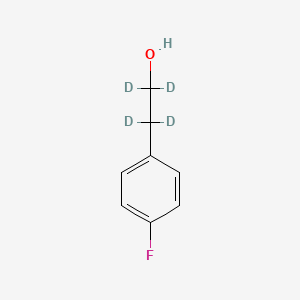

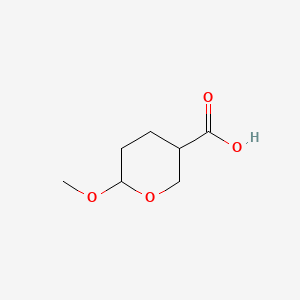

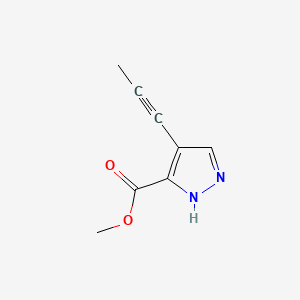

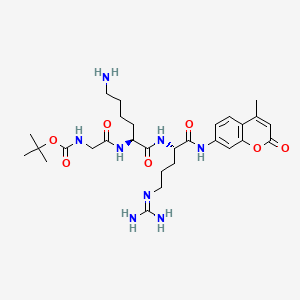

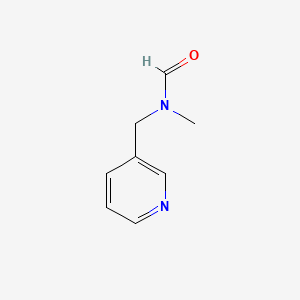

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3S,4R)-2-Azido-3,4-bis[(tert-butyldimethylsilyl)oxy]-1-octadecanol](/img/structure/B564919.png)

![(2E)-2-[2-(3,4-Dihydroxyphenyl)ethylidene]hydrazinecarboxamide](/img/structure/B564924.png)

![(1E,2E)-1,2-Di(pyridin-2-yl)-N~1~,N~2~-bis[(pyridin-2-yl)methyl]ethane-1,2-diimine](/img/structure/B564930.png)